3-(phenylsulfonyl)-N-(2,3,5,6-tetrafluorophenyl)propanamide
Overview
Description
3-(phenylsulfonyl)-N-(2,3,5,6-tetrafluorophenyl)propanamide, also known as TFP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. TFP is a potent inhibitor of the protein-protein interaction between the transcription factor STAT3 and the SH2 domain of its upstream activator, JAK2. This interaction is critical for the activation of STAT3, which plays a crucial role in various cellular processes, including cell proliferation, differentiation, and survival. Therefore, TFP has been studied extensively for its potential therapeutic applications in cancer and other diseases.
Scientific Research Applications
Insecticide Development
Research on novel insecticides, such as Flubendiamide, which contains unique substituents similar to those in the query compound, shows promise in controlling lepidopterous pests. Flubendiamide's structure includes a sulfonylalkyl group and fluorinated moieties, suggesting that compounds with similar groups could be effective in pest management programs due to their novel mode of action and safety for non-target organisms (Tohnishi et al., 2005).
Material Science
Compounds with tetrafluorophenyl groups have been explored for their ability to form lamellar, sheet-like arrays and smectic liquid crystalline phases, indicating potential applications in the development of materials with unique optical and structural properties (Bradley et al., 2002).
Anticancer Research
The design and synthesis of hetero-bimetallacycles incorporating phenylsulfonyl and fluorinated groups have shown significant anticancer potency through intracellular release mechanisms. This suggests that structurally complex compounds with these functionalities could be valuable in developing new anticancer therapies (Mishra et al., 2014).
properties
IUPAC Name |
3-(benzenesulfonyl)-N-(2,3,5,6-tetrafluorophenyl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11F4NO3S/c16-10-8-11(17)14(19)15(13(10)18)20-12(21)6-7-24(22,23)9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUALLGOXNGUOQQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=C(C(=CC(=C2F)F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11F4NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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